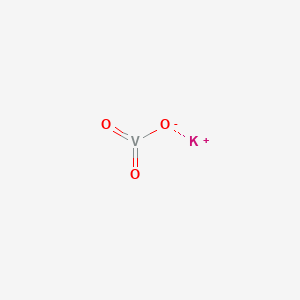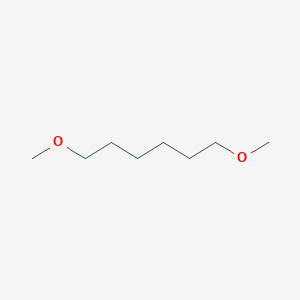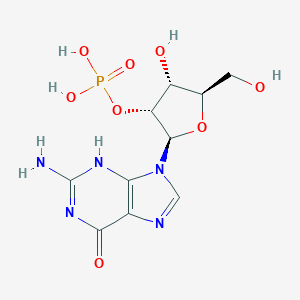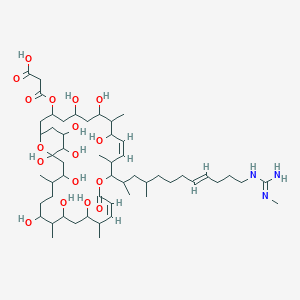
Métavanadate de potassium
Vue d'ensemble
Description
Potassium metavanadate is a chemical compound with diverse applications in various scientific fields.
Synthesis Analysis
- Potassium Sodium Metavanadate Synthesis : A compound similar to potassium metavanadate, potassium sodium metavanadate (KNa(VO3)2), crystallizes with the pyroxene structure and is made up of VO4 tetrahedral chains, NaO6 octahedra, and KO8 dodecahedra (Shan & Huang, 1999).
Molecular Structure Analysis
- Structure of Potassium Sodium Metavanadate : The compound's structure is a three-dimensional arrangement with K+ and Na+ cations situated in the void space. The coordination around the Na+ ion is close to normal octahedral, while the O atoms coordinated to the K+ ion are arranged approximately in a dodecahedral fashion (Shan & Huang, 1999).
Chemical Reactions and Properties
- Reaction with Ammonium Metavanadate and Potassium Hydrogen Sulfate : The interaction between ammonium metavanadate and potassium hydrogen sulfate results in the production of compounds such as bronzes and polyvanadates, along with tetra- and pentavalent vanadium compounds (Fouda et al., 1999).
Physical Properties Analysis
- Metastable Potassium Trivanadate Formation : Potassium vanadates prepared from melts exhibit different physical properties depending on the composition and cooling method, highlighting the complex physical behavior of potassium metavanadate-related compounds (Kera, 1984).
Chemical Properties Analysis
- Corrosion Inhibition : Potassium metavanadate (KVO3) acts as a corrosion inhibitor in chloride environments, demonstrating its chemical utility in industrial settings (Nurdin et al., 2009).
Applications De Recherche Scientifique
Catalyseur
Le métavanadate de potassium est utilisé comme catalyseur dans diverses réactions chimiques . Ses propriétés uniques le rendent adapté pour accélérer le taux de réactions chimiques sans subir de changement chimique permanent lui-même .
Inhibiteurs de corrosion et agents anti-tartre
Il est utilisé comme inhibiteur de corrosion et agent anti-tartre . Ces substances réduisent le taux de corrosion d’un matériau, généralement un métal ou un alliage. L’efficacité d’un inhibiteur de corrosion dépend de la composition du fluide, de la quantité de fluide et du régime d’écoulement .
Industrie des engrais
Le this compound est largement utilisé dans les industries des engrais chimiques . Il joue un rôle crucial dans la production de différents types d’engrais, améliorant leur efficacité et leur efficience .
Industries du verre et de la céramique
Ce composé est également utilisé dans les industries du verre et de la céramique . Il contribue aux propriétés physiques et chimiques du verre et de la céramique, améliorant leur qualité et leur durabilité .
Industries pharmaceutiques
Le this compound trouve son application dans les industries pharmaceutiques . Il est utilisé dans la production de divers médicaments et remèdes, contribuant à leur efficacité
Mécanisme D'action
Target of Action
Potassium metavanadate, a weak oxidizing agent , primarily targets protein tyrosine phosphatases (PTPase) . PTPase plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
Potassium metavanadate interacts with its targets by inhibiting the activity of PTPase . This inhibition can lead to changes in the phosphorylation state of proteins, affecting various cellular processes .
Biochemical Pathways
The inhibition of PTPase by potassium metavanadate affects multiple biochemical pathways. For instance, it can impact the insulin signaling pathway, which is crucial for glucose homeostasis . The specific effects on these pathways can vary and are dependent on the context of the cell types .
Pharmacokinetics
It’s known that potassium metavanadate is soluble in water , which could influence its bioavailability and distribution in the body.
Result of Action
The inhibition of PTPase by potassium metavanadate can lead to various molecular and cellular effects. For example, it has been suggested to have antidiabetic effects and has been studied for its potential role in treating metabolic diseases . It’s also known to be toxic and can cause damage to organs through prolonged or repeated exposure .
Action Environment
The action, efficacy, and stability of potassium metavanadate can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of strong or weak reducing agents . Moreover, its toxicity can cause environmental contamination if it enters watercourses .
Safety and Hazards
Potassium metavanadate is fatal if swallowed and harmful if inhaled . It causes skin irritation and serious eye irritation . It is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
potassium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.3O.V/q+1;;;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFYGYJPBUKISI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][V](=O)=O.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K.O3V, KVO3, KO3V | |
| Record name | POTASSIUM METAVANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium vanadate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Potassium_vanadate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893969 | |
| Record name | Potassium metavanadate (KVO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium metavanadate appears as a colorless to pale green colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make dyes, inks and laundry compounds., Liquid; Pellets or Large Crystals, Colorless to light green solid; [CAMEO] Colorless odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | POTASSIUM METAVANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vanadate (VO31-), potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium metavanadate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21572 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13769-43-2 | |
| Record name | POTASSIUM METAVANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4317 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium metavanadate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013769432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadate (VO31-), potassium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium metavanadate (KVO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium vanadium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM METAVANADATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S0516D6VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)